molecular formula C8H13N3O B6253353 N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide CAS No. 548763-33-3

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide

Cat. No. B6253353
CAS RN: 548763-33-3
M. Wt: 167.2
InChI Key:
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Description

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide, also known as Imidazole Carboxamide, is an organic compound that is used in a variety of scientific research applications. It is a colorless and odorless solid that is soluble in water, alcohol and other organic solvents. Imidazole Carboxamide has a wide range of uses in the laboratory, including in biochemical, physiological and pharmacological research.

Scientific Research Applications

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide Carboxamide is widely used in scientific research applications. It is often used as a buffer in biochemical and physiological experiments, as it helps to maintain a constant pH level. It is also used in the synthesis of other compounds, such as antibiotics and antifungal drugs. Additionally, this compound Carboxamide is used in pharmacological research, as it has been found to have a variety of biological effects, including anti-inflammatory, anticonvulsant and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide Carboxamide is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as the enzyme cyclooxygenase, which is involved in the production of prostaglandins. Additionally, this compound Carboxamide has been found to have an effect on the activity of certain receptors, including the serotonin receptor 5-HT2A.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound Carboxamide are still being studied. However, it has been found to have a variety of effects, including anti-inflammatory, anticonvulsant and anti-cancer properties. Additionally, this compound Carboxamide has been found to have an effect on the activity of certain receptors, including the serotonin receptor 5-HT2A.

Advantages and Limitations for Lab Experiments

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide Carboxamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is soluble in water, alcohol and other organic solvents. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in organic solvents, which can limit its use in certain applications. Additionally, it is not very stable in the presence of strong acids and bases, which can limit its use in certain experiments.

Future Directions

The potential future directions for N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide Carboxamide are numerous. One potential direction is to further explore its anti-inflammatory, anticonvulsant and anti-cancer properties. Additionally, further research could be done to explore its effect on the activity of certain receptors, such as the serotonin receptor 5-HT2A. Additionally, further research could be done to explore its potential use as a buffer in biochemical and physiological experiments. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as antibiotics and antifungal drugs.

Synthesis Methods

N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide Carboxamide can be synthesized in a variety of ways. The most common method is the reaction of N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxylic acid with an amine, such as ammonia or an alkylamine, in an aqueous solution. This reaction produces a salt of this compound Carboxamide, which can then be purified and dried. Other methods of synthesis include the reaction of an alkyl halide with a primary amine in an aqueous solution, and the reaction of an alkyl halide with an anhydride in an organic solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-N-(propan-2-yl)-1H-imidazole-1-carboxamide involves the reaction of N-methyl-1H-imidazole-1-carboxamide with propan-2-yl iodide in the presence of a base to form the desired compound.", "Starting Materials": [ "N-methyl-1H-imidazole-1-carboxamide", "Propan-2-yl iodide", "Base (e.g. potassium carbonate)" ], "Reaction": [ "Add N-methyl-1H-imidazole-1-carboxamide and propan-2-yl iodide to a reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] }

CAS RN

548763-33-3

Molecular Formula

C8H13N3O

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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